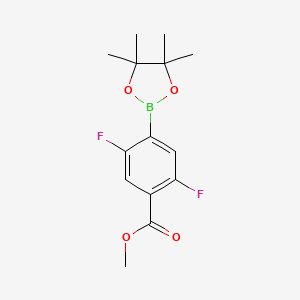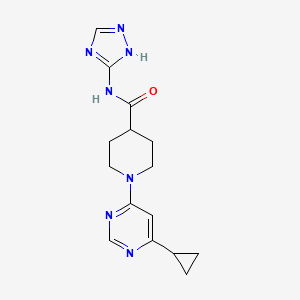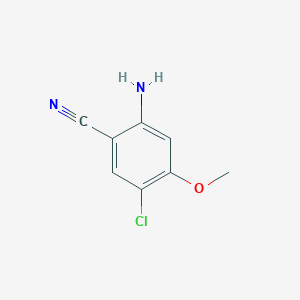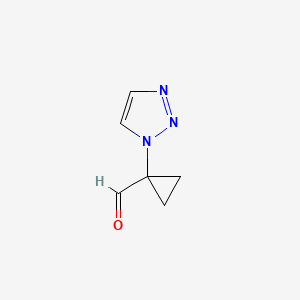
1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- is a chemical compound with the molecular formula C7H11N3. It is a member of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis . This compound is characterized by the presence of a cyclopropylmethyl group attached to the pyrazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with various biological targets
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, influencing cellular processes . The exact interaction of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine with its targets and the resulting changes require further investigation.
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. In-depth studies are required to outline the ADME properties of 5-Cyclopropylmethyl-2H-pyrazol-3-ylamine .
Preparation Methods
The synthesis of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by the reaction with terminal alkynes . This one-pot, three-component procedure is efficient and widely used in organic synthesis.
Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction typically requires a catalyst and is carried out under inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- can be compared with other similar compounds, such as:
3-Amino-5-cyclopropyl-1H-pyrazole: This compound has a similar structure but lacks the cyclopropylmethyl group, which affects its chemical properties and biological activity.
5-Cyclopropyl-1H-pyrazol-3-amine: Another closely related compound with slight structural differences that influence its reactivity and applications.
The uniqueness of 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(cyclopropylmethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERNHZGUOJPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852443-64-2 |
Source


|
| Record name | 3-(cyclopropylmethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2596641.png)
![(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B2596642.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2596644.png)


![1,3,5-trimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596648.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2596650.png)

![2-cyclopropyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2596652.png)
![1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2596654.png)

